molecular formula C21H21N5 B3809768 5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-2,4'-biimidazole

5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-2,4'-biimidazole

Cat. No. B3809768
M. Wt: 343.4 g/mol
InChI Key: HSXPTVDNEWGIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-2,4'-biimidazole, commonly known as PBBi, is a novel biimidazole compound that has gained significant attention in recent years due to its potential applications in scientific research. PBBi is a heterocyclic compound that contains two imidazole rings linked by a butyl chain and a pyridine ring attached to one of the imidazole rings.

Mechanism of Action

PBBi's mechanism of action involves binding to specific sites on proteins and enzymes, thereby inhibiting their activity. It has been shown to bind to the active site of enzymes involved in the biosynthesis of bacterial cell walls, preventing the formation of peptidoglycan and leading to bacterial cell death. PBBi also binds to the protein-protein interaction domain of various proteins, disrupting their interactions and inhibiting their activity.
Biochemical and Physiological Effects:
PBBi has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). PBBi has also been shown to inhibit the proliferation of cancer cells, including breast, lung, and prostate cancer cells. In addition, PBBi has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

PBBi has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have high potency and selectivity for its target proteins and enzymes. However, PBBi has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of PBBi. One potential direction is the optimization of its chemical structure to improve its potency, selectivity, and solubility. Another direction is the development of PBBi-based drugs for the treatment of bacterial infections, cancer, and other diseases. Furthermore, PBBi can be used as a tool to study protein-protein interactions and enzyme activity, leading to a better understanding of disease mechanisms and potential drug targets.

Scientific Research Applications

PBBi has shown potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been identified as a potent inhibitor of protein-protein interactions, which are involved in various diseases such as cancer, Alzheimer's disease, and viral infections. PBBi has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-[4-[5-(1H-imidazol-2-yl)-4-phenylimidazol-1-yl]butyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-2-8-17(9-3-1)19-20(21-23-13-14-24-21)26(16-25-19)15-7-5-11-18-10-4-6-12-22-18/h1-4,6,8-10,12-14,16H,5,7,11,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXPTVDNEWGIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CCCCC3=CC=CC=N3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-2,4'-biimidazole
Reactant of Route 2
5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-2,4'-biimidazole
Reactant of Route 3
5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-2,4'-biimidazole
Reactant of Route 4
5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-2,4'-biimidazole
Reactant of Route 5
Reactant of Route 5
5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-2,4'-biimidazole
Reactant of Route 6
Reactant of Route 6
5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-2,4'-biimidazole

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